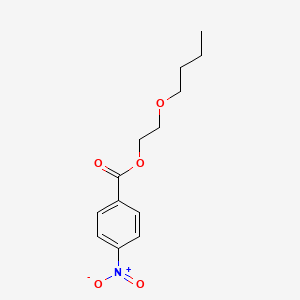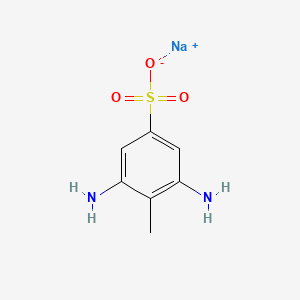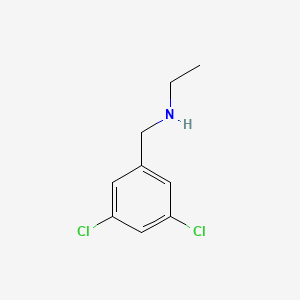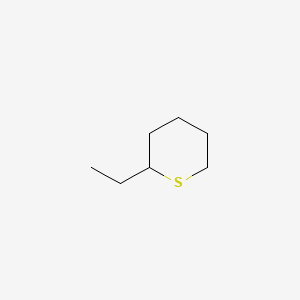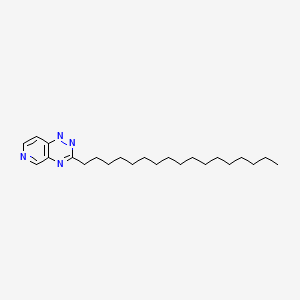
4-Methylene-2-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylene-2-propyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of a methylene group at position 4 and a propyl group at position 2 distinguishes this compound from other 1,3-dioxanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylene-2-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxanes, including this compound, typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of molecular sieves or orthoesters can enhance the efficiency of water removal during the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylene-2-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: Hydrogen gas with nickel or rhodium catalysts, LiAlH4, NaBH4.
Substitution: Organolithium reagents, Grignard reagents (RMgX), and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Aplicaciones Científicas De Investigación
4-Methylene-2-propyl-1,3-dioxane has various applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Methylene-2-propyl-1,3-dioxane exerts its effects involves the formation of stable acetal or ketal complexes with carbonyl compounds. This stability is due to the cyclic structure of the 1,3-dioxane ring, which provides resistance to hydrolysis and oxidation . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar stability and reactivity.
Polyvinyl butyral: A polymer containing 1,3-dioxane units, used in laminated safety glass.
Dioxane: A six-membered ring compound with similar chemical properties.
Uniqueness
4-Methylene-2-propyl-1,3-dioxane is unique due to the presence of both a methylene and a propyl group, which confer specific reactivity and stability characteristics. Its ability to form stable complexes with carbonyl compounds makes it particularly valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
93917-66-9 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
4-methylidene-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H14O2/c1-3-4-8-9-6-5-7(2)10-8/h8H,2-6H2,1H3 |
Clave InChI |
FAGLUDRGGWLUKA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OCCC(=C)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


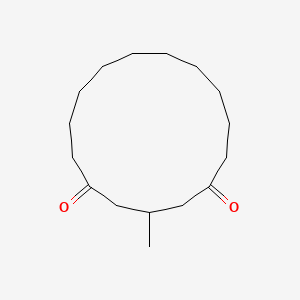
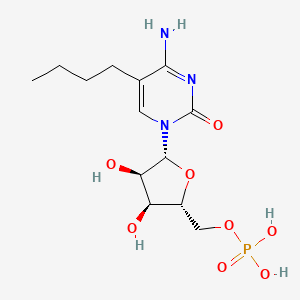
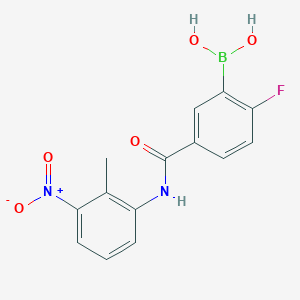
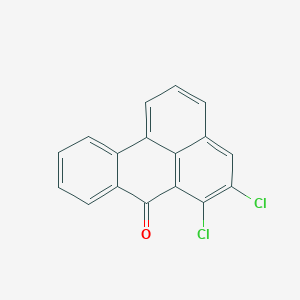
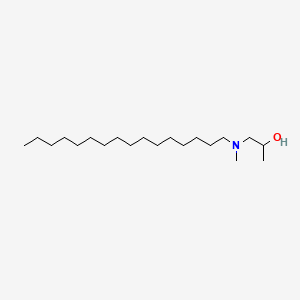
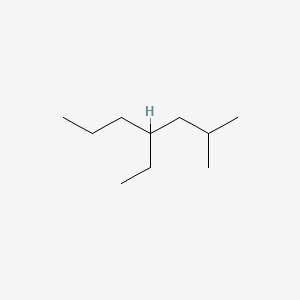
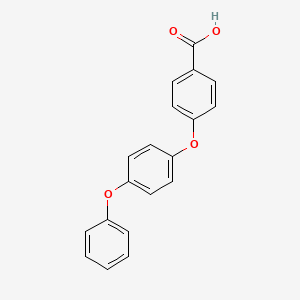
![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)

